

## Toxicological profile of Dimethenamid and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Toxicological Profile of **Dimethenamid** and its Metabolites

### **Executive Summary**

Dimethenamid is a chloroacetamide herbicide used for the control of annual grasses and broadleaf weeds. It exists as a racemic mixture of S and R-enantiomers. The herbicidal activity is primarily associated with the S-enantiomer, known as Dimethenamid-P. This document provides a comprehensive toxicological profile of Dimethenamid and its principal metabolites, synthesizing data from a range of non-clinical studies. The primary target organ for Dimethenamid toxicity is the liver, with effects such as increased liver weight and hepatocellular hypertrophy observed across multiple species. The toxicological profiles of racemic Dimethenamid and Dimethenamid-P are considered equivalent. The compound is rapidly and extensively metabolized, primarily through the glutathione conjugation pathway.

# Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Following oral administration in rats, **Dimethenamid** is well absorbed, with total absorption estimated to be between 92.8% and 94.5%.[1][2] Dermal absorption is significantly lower; in rats, the maximum absorption was 18% after an 8-hour exposure, and the rate in humans is predicted to be approximately 4%.[1]



Distribution: After absorption, **Dimethenamid** distributes to various tissues, with the highest concentrations initially found in the adrenals, pancreas, kidney, spleen, and liver.[1] Notably, radioactivity from labeled **Dimethenamid** was found to be mainly associated with erythrocytes in rats, a binding phenomenon not observed in human blood.[1] There is no evidence that **Dimethenamid** or its metabolites tend to accumulate in rat tissues.

Metabolism: **Dimethenamid** undergoes rapid and extensive metabolism in rats, with only 1-2% of the parent compound excreted unchanged. Over 40 metabolites have been detected, with about 20 being identified. The primary metabolic route is the glutathione conjugation pathway, leading to the formation of a cysteine conjugate (M25) and mercapturate (M17). Other metabolic transformations include reductive dechlorination (forming M3), oxidation (forming M4, M23), hydroxylation (M5, M11, M15), O-demethylation (M7, M12), and cyclization. Two significant metabolites found in soil and plants, the oxalamide (M23) and the sulfonate (M27), are also products of metabolism in rats.

Excretion: Excretion is rapid and occurs primarily via the bile. In bile-duct cannulated rats, biliary excretion accounted for 75-82% of the administered dose, with 8-12% excreted in urine and 2-4% in feces. At high doses (1000 mg/kg bw), a greater proportion is excreted via the kidneys, suggesting saturation of the biliary excretion pathway.

### **Toxicological Data**

The toxicological data for **Dimethenamid**-P and the racemic mixture are largely comparable.

### **Acute Toxicity**

**Dimethenamid** exhibits moderate acute toxicity via the oral route and low toxicity via dermal and inhalation routes. It is not an eye irritant but is a slight skin irritant and a dermal sensitizer.



| Parameter             | Species      | Route      | Test<br>Substance               | Value<br>(mg/kg bw or<br>mg/L) | Reference |
|-----------------------|--------------|------------|---------------------------------|--------------------------------|-----------|
| LD50                  | Rat (male)   | Oral       | Dimethenami<br>d-P              | 429                            |           |
| LD50                  | Rat (female) | Oral       | Dimethenami<br>d-P              | 531                            |           |
| LD50                  | Rat (male)   | Oral       | Racemic<br>Dimethenami<br>d     | 371                            |           |
| LD50                  | Rat (female) | Oral       | Racemic<br>Dimethenami<br>d     | 427                            |           |
| LD50                  | Rabbit       | Dermal     | Dimethenami<br>d-P &<br>Racemic | > 2000                         |           |
| LC50 (4h)             | Rat          | Inhalation | Dimethenami<br>d-P &<br>Racemic | > 2.2 - > 5.16                 |           |
| Skin Irritation       | Rabbit       | Dermal     | Dimethenami<br>d-P &<br>Racemic | Slightly<br>irritating         |           |
| Eye Irritation        | Rabbit       | Ocular     | Dimethenami<br>d-P &<br>Racemic | Not irritating                 |           |
| Skin<br>Sensitization | Guinea Pig   | Dermal     | Dimethenami<br>d-P &<br>Racemic | Sensitizing                    |           |

### **Subchronic and Chronic Toxicity & Carcinogenicity**



Long-term exposure studies in mice, rats, and dogs identified the liver as the primary target organ. Effects included reduced body-weight gain and liver enlargement (hepatocellular hypertrophy). There was no evidence of carcinogenic potential in long-term studies in rats and mice.

| Study Duration | Species         | Effect                                                      | NOAEL (mg/kg<br>bw/day) | Reference |
|----------------|-----------------|-------------------------------------------------------------|-------------------------|-----------|
| 12-month       | Dog             | Liver effects,<br>body-weight gain                          | 10 (racemic)            |           |
| 24-month       | Rat             | Liver effects<br>(bile-duct<br>hyperplasia),<br>body weight | 7 (racemic)             | _         |
| 21-day         | Rabbit (Dermal) | Systemic effects                                            | 1000 (racemic)          |           |

### Genotoxicity

**Dimethenamid** is considered not genotoxic in vivo or in vitro. An equivocal result was noted in one of three in vitro assays for unscheduled DNA synthesis with the racemic mixture, but all other assays were negative. The key metabolites, M23 (oxalamide) and M27 (sulfonate), were also found to be non-mutagenic.

### **Reproductive and Developmental Toxicity**

**Dimethenamid** is not considered a reproductive toxicant or a teratogen. Developmental effects, such as reduced fetal body weight and increased early deaths, were observed only at doses that also caused significant maternal toxicity.



| Study Type    | Species | Effect                       | NOAEL (mg/kg<br>bw/day)                   | Reference |
|---------------|---------|------------------------------|-------------------------------------------|-----------|
| Reproductive  | Rat     | None                         | 175 (racemic)                             |           |
| Developmental | Rat     | Reduced fetal body weight    | 300<br>(Dimethenamid-<br>P)               |           |
| Developmental | Rabbit  | Maternal toxicity, abortions | 37.5 (maternal),<br>75<br>(developmental) | _         |

### **Neurotoxicity**

No evidence of specific neurotoxicity was observed in acute, short-term, or long-term studies. However, at high doses associated with general toxicity in acute and developmental studies, non-specific neurological effects such as lethargy, excessive salivation, piloerection (bristling of hair), and decreased motor activity were reported in rats.

### **Toxicity of Metabolites**

The major soil and rat metabolites, M23 (oxalamide) and M27 (sulfonate), have been tested and show low acute toxicity. Due to insufficient specific toxicity data for these degradates, regulatory agencies often use the toxicological values of the parent compound for risk assessment.

| Parameter                          | Species | Test Substance                | Value (mg/kg<br>bw) | Reference |
|------------------------------------|---------|-------------------------------|---------------------|-----------|
| Acute Oral LD50                    | Rat     | Metabolite M23<br>(Oxalamide) | > 5000              |           |
| Acute Oral LD50                    | Rat     | Metabolite M27<br>(Sulfonate) | > 5000              |           |
| Genotoxicity (Ames & Micronucleus) | -       | Metabolites M23<br>& M27      | Non-mutagenic       |           |



### **Experimental Protocols**

## Representative Protocol: Acute Oral Toxicity (Modified from OECD 420)

- Test Substance: Dimethenamid-P or Racemic Dimethenamid, diluted in 0.5% w/v methylcellulose in water.
- Test Species: Fasted Sprague-Dawley rats (5 males, 5 females per group).
- Administration: Single dose by oral gavage.
- Dosage Levels: A limit test may be performed at 2000 or 5000 mg/kg bw. For dose-finding, multiple dose groups are used.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in activity, posture, respiration), and body weight changes for 14 days post-dosing.
- Endpoint: A gross autopsy is performed on all animals at the end of the observation period. The LD50 value is calculated.

## Representative Protocol: Two-Generation Reproductive Toxicity (Modified from OECD 416)

- Test Substance: Racemic Dimethenamid administered via diet.
- Test Species: Sprague-Dawley rats.
- Administration: The test substance is mixed into the diet and administered continuously to
  male and female rats (P generation) for a pre-mating period and through mating, gestation,
  and lactation. The F1 offspring are then selected and administered the same diet through
  maturity, mating, and production of the F2 generation.
- Dosage Levels: Multiple dose levels are used to establish a No-Observed-Adverse-Effect-Level (NOAEL).
- Observations: Endpoints include effects on adult body weight, food consumption, mating performance, fertility, length of gestation, litter size, pup viability, and pup weight. Gross and



microscopic pathology are performed on P and F1 adults.

• Endpoint: The NOAEL for reproductive function and parental/offspring toxicity is determined.

## Representative Protocol: Bacterial Reverse Mutation Test (Ames Test, Modified from OECD 471)

- Test Substance: **Dimethenamid** or its metabolites (e.g., M23, M27).
- Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), with and without an exogenous metabolic activation system (S9 mix from rat liver).
- Administration: The test substance is incubated with the bacterial strains on a minimal agar medium.
- Dosage Levels: A wide range of concentrations is tested in triplicate.
- Observations: After incubation (typically 48-72 hours), the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies compared to the solvent control.

# Visualizations Metabolic Pathway of Dimethenamid





Click to download full resolution via product page

Caption: Simplified metabolic pathway of **Dimethenamid** in rats.

### **Experimental Workflow: Acute Oral Toxicity Study**





Click to download full resolution via product page

Caption: General workflow for an acute oral toxicity study.



### **Experimental Workflow: Ames Test**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. inchem.org [inchem.org]
- 2. Dimethenamid | C12H18ClNO2S | CID 91744 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological profile of Dimethenamid and its metabolites]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1670659#toxicological-profile-of-dimethenamid-andits-metabolites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com